molecular formula C12H25NO3 B6237183 tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate CAS No. 944145-92-0

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate

Cat. No.: B6237183
CAS No.: 944145-92-0
M. Wt: 231.3
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Description

tert-Butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate is a chiral carbamate derivative characterized by a six-carbon aliphatic chain with a hydroxyl group at position 1, a methyl group at position 5, and a tert-butyl carbamate moiety at the (3R)-position. This compound belongs to a class of protected amines widely utilized in organic synthesis, particularly in pharmaceutical intermediates, due to the stability and ease of deprotection of the tert-butoxycarbonyl (Boc) group .

Applications likely include its use as a building block for bioactive molecules, though direct evidence of its pharmacological role is absent in the provided data.

Properties

CAS No.

944145-92-0

Molecular Formula

C12H25NO3

Molecular Weight

231.3

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material: (3R)-1-Hydroxy-5-Methylhexan-3-amine

The synthesis begins with the preparation of (3R)-1-hydroxy-5-methylhexan-3-amine, a chiral β-amino alcohol. Enantioselective routes often employ asymmetric hydrogenation or enzymatic resolution to achieve the desired (R)-configuration. For instance, N-Boc-D-serine derivatives have been used as chiral precursors in analogous syntheses, with yields exceeding 80% under optimized conditions.

Boc Anhydride Coupling

The amine intermediate is reacted with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or tetrahydrofuran (THF). Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, typically conducted at 0–25°C under nitrogen.

Representative Procedure :

  • Dissolve (3R)-1-hydroxy-5-methylhexan-3-amine (10 mmol) in THF (30 mL).

  • Add Boc₂O (12 mmol) and DMAP (0.5 mmol).

  • Stir at 25°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 85–90%.

Mixed Anhydride Method for Enhanced Reactivity

For sterically hindered amines, the mixed anhydride method improves reaction efficiency. This approach involves generating an intermediate acyloxyphosphonium salt to activate the carbamate group.

Reaction Conditions

  • Solvent : Anhydrous ethyl acetate or THF.

  • Reagents : Isobutyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM).

  • Temperature : −20°C to 0°C to minimize side reactions.

Procedure :

  • Cool a solution of (3R)-1-hydroxy-5-methylhexan-3-amine (10 mmol) and NMM (12 mmol) in THF to −20°C.

  • Add i-BuOCOCl (11 mmol) dropwise, stirring for 30 minutes.

  • Introduce Boc₂O (12 mmol) and warm to 25°C over 2 hours.

  • Isolate the product via vacuum distillation and recrystallize from ethanol.

Yield : 78–82%.

Catalytic Asymmetric Synthesis

To address enantiomeric excess (ee) requirements, catalytic asymmetric methods using chiral ligands or organocatalysts have been developed.

Chiral Phosphoric Acid Catalysis

A recent advancement employs a Brønsted acid catalyst (e.g., TRIP) to induce asymmetry during the carbamate formation. This method achieves >95% ee but requires stringent anhydrous conditions.

Key Data :

ParameterValue
Catalyst Loading5 mol%
SolventToluene
Temperature−40°C
Reaction Time24 hours
Yield70%
Enantiomeric Excess96%

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel (hexane:ethyl acetate gradients) remains the standard purification method. Reverse-phase HPLC (C18 column, acetonitrile/water) is employed for high-purity requirements.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.17–3.36 (m, 2H, NCH₂), 4.21 (br, 1H, OH).

  • IR : 1680 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O–H stretch).

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of key methods:

MethodYield (%)ee (%)Key Advantage
Boc Anhydride85–9099Simplicity, high yield
Mixed Anhydride78–8299Suitable for hindered amines
Catalytic Asymmetric7096High enantioselectivity

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Solvent Recovery : Ethyl acetate and THF are recycled via distillation.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported DMAP) reduce waste.

Challenges and Optimization Strategies

Stereochemical Integrity

Racemization at the hydroxy-bearing carbon is mitigated by maintaining pH < 8 and avoiding prolonged heating.

Byproduct Formation

Unreacted Boc₂O is quenched with aqueous sodium bicarbonate, while amine impurities are removed via acid-base extraction .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired product and include temperature control, pH adjustments, and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Organic Synthesis

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate serves as an important intermediate in organic synthesis. Its carbamate group can protect amine functionalities during multi-step synthetic processes, allowing for selective reactions on other functional groups. This property is particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents:

  • Anticancer Activity : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Compounds containing carbamate functionalities have been explored for their potential in treating neurodegenerative diseases. Some studies have highlighted the ability of these compounds to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation in conditions like Alzheimer’s disease.

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme-catalyzed reactions involving carbamates. The hydrolysis of the carbamate group can release active amine derivatives that interact with biological targets, providing insights into enzyme inhibition mechanisms and receptor interactions.

Industrial Applications

In industry, this compound is valuable for its stability and reactivity, making it suitable for:

  • Production of Specialty Chemicals : It is used as a building block in the synthesis of specialty chemicals that require specific functional groups and properties.
  • Agrochemicals : The compound's reactivity allows it to be employed in the formulation of agrochemicals, where it can act as a precursor for more complex agrochemical agents.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on hypopharyngeal tumor cells.
Study 2Neuroprotective EffectsIdentified potential for cholinesterase inhibition related to Alzheimer’s treatment.
Mechanism ExplorationEnzyme InteractionDiscussed hydrolysis leading to active amine derivatives affecting enzyme activity.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogs with Varying Substituents

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Reference
tert-Butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate 1-OH, 5-Me C₁₂H₂₃NO₃* ~245*
tert-Butyl N-[(3R)-1-bromo-5-methylhexan-3-yl]carbamate 1-Br, 5-Me C₁₂H₂₂BrNO₃ 308.22
tert-Butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate 1-Br, 2-Oxo, 5-Me C₁₂H₂₂BrNO₃ 308.22 121142-30-1
tert-Butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate 1-Cl, 2-Oxo, 4-Me C₁₁H₂₀ClNO₃* ~249.73*

*Estimated based on analogous compounds.

  • Bromo/Chloro Analogs : The bromo and chloro derivatives (e.g., ) serve as precursors for nucleophilic substitutions, whereas the hydroxylated target compound may participate in oxidation or esterification.
  • Oxo Derivatives : The 2-oxo group (e.g., ) introduces ketone functionality, enabling conjugate additions or reductions, unlike the hydroxyl group’s hydrogen-bonding capacity.

Stereochemical Variants

Stereochemistry critically impacts biological activity and crystallization. For example:

  • The (3R)-configuration in the target compound contrasts with (3S)-stereoisomers like tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate . Such differences may influence enantioselective interactions in drug-receptor binding or crystallization patterns, as analyzed via ORTEP-3 .

Carbamates with Heterocyclic Backbones

Piperidine and cyclopentyl carbamates exhibit distinct physicochemical behaviors due to ring strain and conformational rigidity:

Table 2: Carbamates with Heterocyclic Backbones

Compound Name Backbone Molecular Formula Molecular Weight CAS Number Reference
tert-Butyl N-[(3R,5R)-5-(difluoromethyl)-3-piperidyl]carbamate Piperidine C₁₁H₂₀N₂O₂F₂ 250.28 2375165-64-1
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl C₁₀H₁₉NO₃ 201.26 1290191-64-8
tert-Butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate Piperidine (benzyl) C₁₈H₂₈N₂O₂ 304.43 1227919-31-4
  • Piperidine Derivatives : Fluorinated or benzyl-substituted piperidines (e.g., ) are common in kinase inhibitors due to their planar rigidity and metabolic stability.
  • Cyclopentyl Analogs : Hydroxylated cyclopentyl carbamates (e.g., ) may exhibit enhanced aqueous solubility compared to linear chains due to reduced hydrophobicity.

Hydrogen Bonding and Physicochemical Properties

This property aligns with Etter’s framework for predicting molecular aggregation .

Biological Activity

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate is a compound with potential biological significance, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound involves its interaction with specific molecular targets. The compound can modulate enzyme activity and receptor interactions, which leads to various biological effects. Its mechanism includes:

  • Enzyme Inhibition : It acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathology of neurodegenerative diseases like Alzheimer's disease (AD) .
  • Cell Protection : Studies have shown that it can protect astrocytes from toxicity induced by amyloid beta peptide (Aβ 1-42), suggesting its role in neuroprotection .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound.

Study Biological Activity Findings
In vitro studiesInhibition of β-secretaseIC50 = 15.4 nM
In vitro studiesInhibition of acetylcholinesteraseKi = 0.17 μM
In vitro studiesAβ aggregation inhibition85% inhibition at 100 μM
In vivo studiesAstrocyte cell viability62.98% viability with compound vs. 43.78% without

Case Studies

Case Study 1: Neuroprotection Against Aβ Toxicity
In a controlled study, this compound was tested for its ability to prevent astrocyte death induced by Aβ 1-42. Results indicated that treatment with the compound improved cell viability significantly compared to untreated controls, although not statistically significant when compared to galantamine, a known AD treatment .

Case Study 2: Multi-target Approach in Alzheimer's Disease
Another study investigated the compound's potential as part of a multimodal therapeutic strategy for AD. The compound showed promise in reducing inflammatory markers such as TNF-α and improving cellular responses in astrocytes exposed to Aβ 1-42 . This suggests that it may be effective in addressing multiple pathways involved in AD pathology.

Research Findings

Recent research highlights the following aspects of this compound:

  • Synthesis and Characterization : The compound has been synthesized using various methodologies, revealing structural properties conducive to biological activity .
  • Therapeutic Applications : Its potential as a therapeutic agent is being explored, particularly in neurodegenerative diseases due to its protective effects on neuronal cells and ability to inhibit toxic protein aggregation .
  • Industrial Applications : Beyond its biological implications, the compound is also considered for use in industrial applications related to chemical synthesis and quality control .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate while preserving stereochemical integrity?

  • Methodological Answer : The compound's synthesis often employs carbamate protection of amines using tert-butyl groups, which are stable under basic/acidic conditions. Enantioselective routes may involve chiral catalysts or enzymatic resolution. For example, photoredox chemistry (as seen in tert-butyl carbamate derivatives) enables radical-mediated C–N bond formation under mild conditions, minimizing racemization . Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity.

Q. Which analytical techniques are essential for characterizing intermediates and final products in this synthesis?

  • Key Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and stereochemistry.
  • Chiral HPLC : Validates enantiomeric excess (>98% is typical for pharmaceutical intermediates) .
  • Mass Spectrometry : HRMS (High-Resolution MS) verifies molecular formula.
  • X-ray Crystallography : Resolves absolute configuration (e.g., using SHELXL for refinement) .

Q. How does the tert-butyl carbamate group enhance stability during multi-step syntheses?

  • Role of Protecting Group : The tert-butyl carbamate (Boc) group shields the amine from nucleophilic/electrophilic attacks. It is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA) or HCl in dioxane. This allows sequential functionalization of the hydroxy group without deprotection .

Advanced Research Questions

Q. How can crystallographic data discrepancies in tert-butyl carbamate derivatives be resolved?

  • Challenges & Solutions :

  • Hydrogen Bonding Ambiguities : Graph set analysis (e.g., Etter’s rules) identifies patterns in hydrogen-bonded networks, resolving disorder in crystal lattices .
  • Refinement Software : SHELXL’s constraints (e.g., DFIX, ISOR) improve thermal parameter modeling for light atoms like oxygen in the carbamate group .
  • Validation Tools : Cross-checking with PLATON or Mercury ensures geometric accuracy .

Q. What strategies address low yields in stereoselective functionalization of the hydroxy group?

  • Optimization Approaches :

  • Catalytic Systems : Chiral Lewis acids (e.g., Ti(OiPr)4_4 with tartrate ligands) enhance diastereoselectivity in esterification or oxidation .
  • Solvent Effects : Polar aprotic solvents (THF, DMF) improve reagent solubility and transition-state stabilization.
  • Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation to adjust conditions dynamically .

Q. How do computational models (DFT, MD) aid in predicting reactivity and crystal packing?

  • Computational Workflow :

  • DFT Calculations : Predict reaction pathways (e.g., activation energies for carbamate cleavage) using Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solvent effects on nucleation during crystallization .
  • Data Reconciliation : Discrepancies between predicted and experimental melting points (e.g., ±5°C) are resolved by refining force fields or considering polymorphic forms .

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